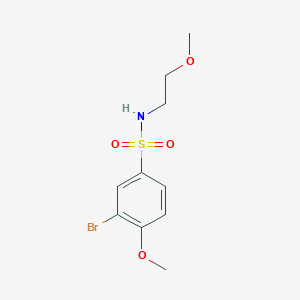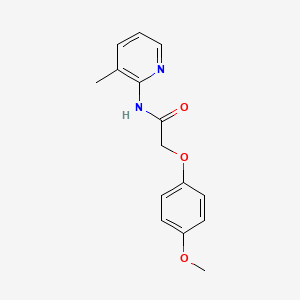
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as MPMPA, is an organic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a small molecule drug that has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have low toxicity and high solubility, making it easy to work with in lab settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide that exhibit improved anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide and its potential role in the treatment of other diseases. Finally, research is needed to optimize the synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide to reduce costs and increase yields.
Méthodes De Synthèse
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-methoxyphenol. The resulting intermediate is then reacted with acetyl chloride to form the final product, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. The synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-4-3-9-16-15(11)17-14(18)10-20-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVEINAQLJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

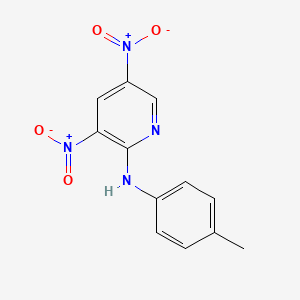

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
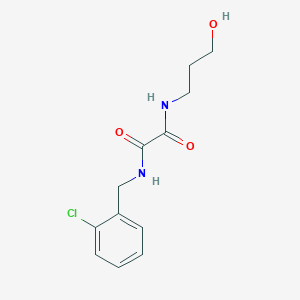
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

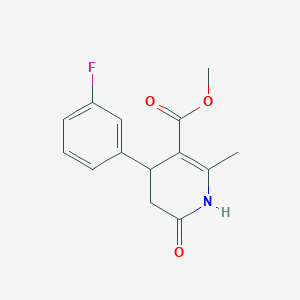
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
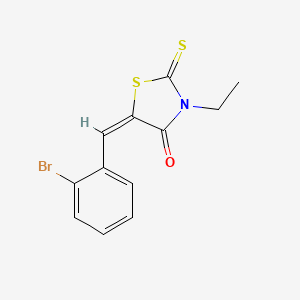
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
